3,4-dihydroquinazolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3,4-dihydro-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUNZIAEBIWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494023 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66655-67-2 | |
| Record name | 3,4-Dihydroquinazolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dihydroquinazolin 2 1h One and Its Derivatives
Classical and Cyclization-Based Syntheses
Classical approaches to the synthesis of the 3,4-dihydroquinazolin-2(1H)-one core often involve cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods, while foundational, have been continually refined to improve yields and reaction conditions.
Cyclization of o-Aminobenzylamines or o-Nitrobenzylamines with Carbonyl Compounds
One established route involves the cyclization of o-aminobenzylamines with various carbonyl compounds. This method provides a direct pathway to the dihydroquinazolinone ring system. A related strategy utilizes o-nitrobenzylamines, which require an additional reduction step to form the key amine intermediate before cyclization can occur. The reaction of 2-aminobenzylamine with aldehydes or ketones can lead to the formation of the corresponding 3,4-dihydroquinazolines. This transformation can be catalyzed by acids. For instance, a direct synthesis of quinoline (B57606) compounds has been reported through an acid/base-co-catalyzed cyclization of ketones with o-amino-benzylamines. researchgate.net
Cyclization of Anthranilic Acid Derivatives with Formamide (B127407)
The reaction of anthranilic acid derivatives with formamide represents another significant classical method for constructing the quinazolinone skeleton. researchgate.net Formamide serves as a source of a single carbon atom, which becomes incorporated into the heterocyclic ring. This method is valued for its use of readily available and inexpensive starting materials. researchgate.net
Reactions Involving 2-Aminobenzamide (B116534) with Isocyanates
The reaction between 2-aminobenzamide and isocyanates offers a versatile route to 2,3-dihydroquinazolin-4(1H)-ones. This method allows for the introduction of a wide variety of substituents at the N3 position of the quinazolinone ring, depending on the isocyanate used.
Ring Closure of o-Acylanilines with Formamide or Urea (B33335)
The ring closure of o-acylanilines with reagents like formamide or urea is another classical approach to synthesize the quinazolinone core. This method involves the condensation of the amino group of the o-acylaniline with the carbonyl source, followed by an intramolecular cyclization to form the final product.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as atom economy, time efficiency, and operational simplicity. nih.gov These reactions allow for the construction of complex molecules like this compound derivatives in a single step from three or more starting materials.
One-Pot, Three-Component Synthesis Approaches
A prominent MCR strategy for synthesizing this compound derivatives involves the one-pot reaction of an isatoic anhydride (B1165640), an amine (or ammonium (B1175870) acetate), and an aldehyde. ijarsct.co.innih.gov This approach is highly efficient and allows for significant structural diversity in the final products by simply varying the starting components. nih.gov
The plausible mechanism for this reaction begins with the nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, leading to the formation of an intermediate that, upon decarboxylation, yields 2-aminobenzamide. nih.gov Subsequently, the 2-aminobenzamide reacts with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization to furnish the this compound derivative. nih.gov
Various catalysts have been employed to facilitate this reaction, including:
Cerium (IV) sulfate (B86663) tetrahydrate: Used as a reusable solid acid catalyst under solvent-free conditions. ijarsct.co.in
Copper-carbon nanotubes: An environmentally benign catalyst for the reaction of isatoic anhydride, ammonium acetate (B1210297) or primary amines, and aldehydes. ijarsct.co.in
Cyanuric chloride (TCT): Catalyzes the reaction of isatoic anhydride, an amine or ammonium acetate, and an aldehyde. ijarsct.co.in
Sulfonated porous carbon (SPC): A reusable catalyst used under solvent-free conditions. ijarsct.co.in
Another notable three-component synthesis involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. This domino reaction leads to the formation of diversely substituted 3,4-dihydroquinazolines through the formation of three new C-N bonds. acs.orgbohrium.com
The following table summarizes the yields of various 3,4-dihydroquinazoline derivatives synthesized via a one-pot, three-component reaction of arenediazonium salts, nitriles, and bifunctional anilines. acs.org
| Product | Yield (%) | Starting Materials |
| Methyl 2-(2-Methyl-3-(p-tolyl)-3,4-dihydroquinazolin-4-yl)acetate | 97 | 1a, 2c, and a |
| Methyl 2-(2-Methyl-3-(o-tolyl)-3,4-dihydroquinazolin-4-yl)acetate | 97 | 1a, 2e, and a |
| 2-Methyl-3-phenyl-4-((phenylsulfonyl)methyl)-3,4-dihydroquinazoline | 87 | 1e, 2a, and a |
| Methyl 2-(2-(2-Methoxyethyl)-3-phenyl-3,4-dihydroquinazolin-4-yl)acetate | 67 | 1a, 2a, and g |
Table generated from data in ACS Publications. acs.org
Hydrophobically Directed and Catalyst-Free Methodologies
The pursuit of environmentally benign chemical processes has led to the development of synthetic routes that operate under catalyst-free conditions, often utilizing the unique properties of water as a solvent. Hydrophobically directed synthesis, in particular, leverages the hydrophobic effect in water to control reaction pathways and promote the formation of complex molecules.
A notable catalyst-free, one-pot, three-component reaction has been developed for generating a variety of functionalized this compound derivatives. rsc.orgrsc.org This method involves the reaction of an o-formyl carbamate, a primary amine, and a nucleophile (such as 1H-indole or 2-naphthol) in water at elevated temperatures. rsc.orgrsc.org The reaction proceeds through a Mannich-type reaction followed by an intramolecular cyclization. rsc.orgrsc.org This approach is lauded for its high yields, operational simplicity, and adherence to green chemistry principles by avoiding the need for a catalyst and organic solvents. rsc.org When various organic solvents like methanol, acetonitrile, toluene, and DMF were tested, they resulted in low to moderate yields, highlighting the superior efficacy of water as the reaction medium for this specific transformation. rsc.org
Another catalyst-free approach involves the reaction of isatoic anhydride, benzylamine, and various aromatic aldehydes. tandfonline.com By simply mixing and heating the components under solvent-free conditions, the corresponding 3-benzyl-2-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives were obtained in excellent yields with short reaction times. tandfonline.com This methodology offers a green and efficient alternative, avoiding the use of catalysts and solvents altogether. tandfonline.com
Furthermore, a solvent-controlled, catalyst-free chemoselective synthesis has been developed for producing 3,4-dihydroquinazoline-2-thiones from 2-amino chalcones and isothiocyanates. nih.gov The solvent modulates the reaction to proceed via either an aza-Michael or thia-Michael addition, demonstrating how reaction conditions can be tuned to achieve chemical selectivity without a catalyst. nih.gov
Table 1: Catalyst-Free Synthesis of 4-(1H-indol-3-yl)-3,4-dihydroquinazolin-2(1H)-ones in Water This table summarizes the yields of various derivatives synthesized via a one-pot, three-component reaction of o-formyl carbamate, a primary amine, and 1H-indole in water at 130°C.
| Entry | Amine | Carbamate Substitution | Yield (%) |
| 1 | Benzyl amine | H | 85 |
| 2 | 4-Methylbenzyl amine | H | 88 |
| 3 | 4-Methoxybenzyl amine | H | 86 |
| 4 | 4-Chlorobenzyl amine | H | 82 |
| 5 | Propylamine | H | 75 |
| 6 | Benzyl amine | 4-Chloro | 84 |
| 7 | Benzyl amine | 4-Nitro | 80 |
| Data sourced from research findings. rsc.org |
Green Chemistry and Sustainable Synthesis
Green chemistry principles are increasingly integral to the synthesis of quinazolinone derivatives. These approaches focus on minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes.
As highlighted previously, performing reactions in water without a catalyst is a cornerstone of green synthesis. The three-component reaction of o-formyl carbamate, primary amines, and nucleophiles like 1H-indole or 2-naphthol (B1666908) in water exemplifies this approach. rsc.orgrsc.org This method produces good to excellent yields under neutral conditions, presenting a sustainable pathway to a library of this compound derivatives. rsc.org The unique properties of water, such as the hydrophobic effect and enhanced hydrogen bonding, are crucial for the success of these transformations. rsc.org
Basic ionic liquids have also been explored as combined catalysts and surfactants for quinazolinone synthesis in aqueous media. bohrium.comsci-hub.senih.gov Specifically, 1-propyl-3-alkylimidazolium hydroxide (B78521) ionic liquids have demonstrated superior catalytic performance compared to traditional bases like NaOH for the condensation of 2-aminobenzonitrile (B23959) and cyclohexanone. sci-hub.senih.gov These ionic liquids form micelles in water, which helps to solubilize the organic reactants and increase contact with the catalytic sites, thereby enhancing the reaction rate and yield. sci-hub.senih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant rate enhancements, reduced reaction times, and often higher yields compared to conventional heating. nih.govnih.gov This technology aligns with green chemistry by improving energy efficiency. sci-hub.cat
Several microwave-assisted methods for synthesizing quinazolinone derivatives have been reported. One green, rapid, and efficient method involves an iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. sci-hub.catrsc.org This protocol can produce moderate to high yields even with less reactive substrates. sci-hub.catrsc.org
Another approach utilizes microwave heating for the condensation of anthranilic acid, amines, and an orthoester in a one-pot, one-step reaction. tandfonline.com Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved through the microwave-assisted reaction of 2-aminobenzamide and aldehydes. nih.gov For instance, irradiating a mixture of 2-aminobenzamide, octanal, and a catalytic amount of tin(II) chloride at 120°C for 20 minutes yielded the desired product. nih.gov
Solvent-free microwave-assisted synthesis is another significant advancement. nih.govfrontiersin.org The reaction of anthranilic acid with phenyl acetyl chloride and substituted anilines under microwave irradiation without any solvent produces the target quinazolinones in good to excellent yields in just a few minutes. nih.gov The use of a bio-sourced solvent, pinane, under microwave irradiation has also been described as a sustainable method for preparing 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids. rsc.orgnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table illustrates the advantages of microwave irradiation in the synthesis of quinazolinone derivatives.
| Reaction | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) |
| 2-Aminobenzamide + Aldehyde | Reflux, 30 h | 55% | 500 W, 70°C, 1.5 h | 78% |
| Anthranilic acid + Phenyl acetyl chloride + Aniline | N/A | Low | 640 W, 4-5 min, solvent-free | Good to Excellent |
| 2-Aminobenzamide + Succinic anhydride -> Diamide -> Quinazolinone | Two steps, thermal reflux | Similar to MW | One step, Pinane solvent, 150°C, 30 min | 98.8% (for 8c) |
| Data compiled from multiple research sources. nih.govnih.gov |
A truly green and novel approach involves using natural, renewable resources as catalysts. An eco-friendly synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones has been developed using lemon juice as a natural acid catalyst. rsc.org This reaction between 2-aminobenzamide and various aldehydes is further enhanced by the use of concentrated solar radiation (CSR) as a renewable energy source. rsc.org The optimal conditions, using a small amount of lemon juice and CSR, can achieve product yields as high as 97% in just 10 minutes. rsc.org This method is effective for a wide range of aldehydes, including those with chloro, bromo, nitro, and various heterocyclic groups, demonstrating its broad applicability and superiority over other tested catalysts. rsc.org
Nanocatalysts are a key area of green chemistry research due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, milder reaction conditions, and easier separation and recyclability compared to homogeneous catalysts.
A variety of nanocomposites have been successfully employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. These include:
Magnetic Nanoparticles: Magnetically recoverable catalysts are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. Examples include Fe3O4 nanoparticles used for the three-component coupling of isatoic anhydride, amines, and aldehydes in water. nih.govscilit.com Other sophisticated magnetic catalysts like Fe3O4@SiO2-SO3H, MgFe2O4@SiO2-SO3H, and Fe3O4@SiO2-imid-PMA(n) have been developed for efficient one-pot syntheses, often under solvent-free or ultrasonic conditions, with the catalyst being reusable for multiple cycles without significant loss of activity. iaamonline.orgdocumentsdelivered.com Graphene oxide-based magnetic composites (Fe3O4@GO) have also been used effectively. researchgate.net
Silica-Based Nanocatalysts: Nano-SiO2-SO3H, a solid acid catalyst, has been used for the solvent-free, one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an aromatic aldehyde, and ammonium acetate at 110°C. nih.gov This method provides excellent yields in very short reaction times (5–20 minutes). nih.gov
Other Metal/Metal Oxide Nanocomposites: Nano-In2O3 has been used as a catalyst for the reaction between isatoic anhydride, aniline, and benzaldehyde (B42025). Furthermore, copper on carbon nanotubes has been employed as an environmentally benign catalyst for the reaction of isatoic anhydride, aldehydes, and amines. ijarsct.co.in
Table 3: Nanocomposite-Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones This table showcases the efficiency of various nanocomposite catalysts in the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from isatoic anhydride, benzaldehyde, and a nitrogen source.
| Catalyst | Conditions | Time | Yield (%) | Reusability |
| nano-SiO2-SO3H | 110 °C, Solvent-free | 10 min | 98 | Not specified |
| Fe3O4@GO | Reflux, Ethanol | 30 min | 95 | 4 runs |
| MgFe2O4@SiO2-SO3H | Microwave, Solvent-free | Not specified | High | Reusable |
| Fe3O4 nanoparticles | 100 °C, Water | 10 h | 94 | 5 cycles |
| Data compiled from various research papers. nih.goviaamonline.orgresearchgate.netnih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) is a powerful technique for generating combinatorial libraries of organic compounds, which is highly valuable in drug discovery. nih.gov This methodology involves attaching a starting material to a solid support (resin) and performing a series of reactions, with purification simplified to washing the resin.
A novel solid-phase approach for the synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones has been developed. nih.gov The strategy begins with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a tetrafunctional starting material attached to a resin. nih.gov A series of steps, including reduction of the nitro group, reaction with primary amines, cyclization, and finally cleavage from the resin, allows for the creation of a diverse library of compounds. nih.govresearchgate.net This method enables the systematic variation of substituents at different positions of the quinazolinone core to explore structure-activity relationships. nih.gov The success of the synthesis and the purity of the final products can be influenced by the nature of the building blocks used, for example, aliphatic amines generally lead to purer products than aromatic amines in this specific protocol. nih.gov
Development of Combinatorial Libraries for this compound Derivatives
The generation of combinatorial libraries is a powerful strategy for discovering novel compounds with desired properties. A notable approach involves the solid-phase synthesis of this compound derivatives. This method allows for the systematic modification of the core structure to produce a diverse set of molecules.
One study detailed the creation of a library of 19 new small molecule quinazolinone compounds. nih.gov The synthesis utilized a tetrafunctional scaffold, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, as a starting material. nih.gov This strategy enabled the introduction of various substituents to explore the chemical space around the dihydroquinazolinone core. The successful synthesis of this library demonstrates the utility of solid-phase methods in generating diverse collections of these heterocyclic compounds for further investigation. nih.gov
Resin-Bound Amino Acid Amide Routes
Solid-phase synthesis using resin-bound intermediates offers an efficient way to produce this compound derivatives. A key strategy involves the use of reduced resin-bound amino acid amides. nih.gov This route begins with the attachment of an amino acid to a solid support, followed by a series of chemical transformations to build the quinazolinone ring system.
Derivatization and Functionalization Strategies
The ability to selectively modify the this compound nucleus is critical for fine-tuning its chemical properties. Researchers have developed various strategies to introduce substituents at different positions of the quinazolinone ring.
Substitutions at C6, N1, and C3 Positions of the this compound Nucleus
Modifications at the C6, N1, and C3 positions of the this compound core have been explored to create a range of analogs. For instance, a series of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives were synthesized for biological evaluation. researchgate.net The synthetic scheme for these compounds involved the use of sodium hydride in dimethylformamide at 0 °C to facilitate the substitution at the N1 position. researchgate.net
Another approach describes a cascade cyclization/Leuckart–Wallach type strategy to produce substituted 3,4-dihydroquinazolinones in a modular fashion from readily available starting materials. rsc.org This method avoids the need for toxic reagents or expensive transition-metal catalysts and allows for diversification. rsc.org
Synthesis of N1-Substituted this compound Derivatives
The synthesis of N1-substituted derivatives of this compound has been achieved through various methods. One-pot multicomponent reactions have proven to be an effective strategy. For example, a series of novel 3,4-dihydro-3-methyl-2(1H)-quinazolinone derivatives were synthesized via a reflux condensation reaction involving substituted amines and formaldehyde (B43269) in the presence of an acid catalyst to form N-Mannich bases. arabjchem.org
Another study focused on the synthesis of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. researchgate.net The N1-substitution was carried out using sodium hydride in DMF at low temperatures. researchgate.net These methods provide versatile routes to access a variety of N1-functionalized quinazolinones.
Synthesis of 7-Piperazinyl and 7-Piperidinyl 3,4-Dihydroquinazolin-2(1H)-ones
The introduction of piperazinyl and piperidinyl moieties at the C7 position of the this compound scaffold has been of interest. While specific details on 7-piperidinyl derivatives are less documented in the provided context, a method for the synthesis of 6-piperazinyl-3,4-dihydroquinazolin-2(1H)-ones has been described. asianpubs.org This synthesis is relevant as it demonstrates a strategy for incorporating a piperazine (B1678402) ring onto the quinazolinone core.
The key steps in this synthesis include a Buchwald-Hartwig coupling of a modified aryl bromide with tert-butyl piperazine-1-carboxylate to form an advanced piperazinyl-3,4-dihydroquinazolin-2(1H)-one intermediate. asianpubs.org This is followed by reductive amination of this intermediate with appropriately designed biarylaldehydes to yield the final 6-piperazinyl-3,4-dihydroquinazolin-2(1H)-one products. asianpubs.org
Preparation of 3,4-Dihydroquinazoline-2(1H)-thione Derivatives
The synthesis of 3,4-dihydroquinazoline-2(1H)-thione derivatives, where the carbonyl oxygen at the C2 position is replaced by sulfur, has been accomplished through several innovative methods.
One approach involves a one-pot, two-step synthesis starting from o-azidobenzenealdehydes and aryl amines, which undergo reductive amination followed by a Staudinger-aza-Wittig reaction with carbon disulfide. researchgate.net Another efficient method utilizes the reaction of 3-(2-aminophenyl)acrylates with isothiocyanates in an aqueous organic solvent, proceeding through a tandem intermolecular nucleophilic addition/intramolecular Michael addition reaction sequence under mild conditions. researchgate.net
Furthermore, a solvent-controlled, catalyst-free chemoselective reaction has been developed where 2-amino chalcones react with isothiocyanates to selectively form either 3,4-dihydroquinazoline-2-thiones or 2-imino nih.govresearchgate.netbenzothiazines, depending on the solvent used. researchgate.net Ugi-azide reactions of 2-azidobenzaldehydes, amines, trimethylsilyl (B98337) azide, and isocyanides have also been employed to produce tetrazoles, which are then converted to the desired 3,4-dihydroquinazoline-2(1H)-thiones. researchgate.net
Table 1: Synthesized 3,4-Disubstituted Dihydroquinazolin-2(1H)-ones
| Compound ID | R2 Substituent | R3 Substituent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CA1-a | -CH2CH2- | -H | 75 | 98 |
| CA1-b | -CH2CH2- | -CH3 | 72 | 97 |
| CA1-c | -CH2CH2- | -Phenylmethyl | 68 | 95 |
| CA1-d | -CH2CH2- | -2-Fluorophenyl | 65 | 96 |
| CA1-e | -CH2CH2- | -4-Fluorophenyl | 70 | 98 |
| CA1-f | -CH2CH2- | -4-Nitrophenyl | 63 | 94 |
| CA1-g | -CH2CH2- | -4-Aminophenyl | 58 | 92 |
| CA1-h | -CH2CH2- | -4-Hydroxyphenyl | 60 | 93 |
| CA1-i | -CH2CH2- | -Thiophene-2-carbonyl | 66 | 95 |
| CA1-j | -CH2CH2- | -Thiophene-2-methyl | 69 | 96 |
| CA3 | -CH2CH(CH3)- | -H | 73 | 97 |
| CA4 | -(CH2)4- | -H | 78 | 99 |
| CA5 | -CH2CH2- | -Thiophene-2-methyl | 71 | 96 |
| CA6-a | -CH3 | -Phenylmethyl | 67 | 94 |
| CA6-b | -CH3 | -o-Fluorobenzenesulfonyl | 62 | 91 |
| CA7-a | -CH2CH2CH2- | -Phenylmethyl | 70 | 95 |
| CA7-b | -CH2CH2CH2- | -o-Fluorobenzenesulfonyl | 64 | 92 |
Data sourced from a study on solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives. nih.gov
Pharmacological Spectrum and Biological Activities of 3,4 Dihydroquinazolin 2 1h One Derivatives
Antineoplastic and Anticancer Activities
Derivatives of 3,4-dihydroquinazolin-2(1H)-one have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a wide panel of human cancer cell lines. These compounds have shown broad-spectrum anti-proliferative activity. nih.gov
For instance, a series of 1,4-disubstituted 3,4-dihydro-2(1H)-quinazolinones displayed inhibitory activity against human liver cancer (HepG-2), ovarian cancer (A2780), and breast cancer (MDA-MB-231) cells. nih.gov Notably, compounds designated as CA1-e and CA1-g were particularly effective against A2780 cells, with IC₅₀ values of 22.76 μM and 22.94 μM, respectively. nih.gov Another study reported that newly synthesized quinazolinone derivatives bearing a piperonyl moiety showed potent cytotoxicity against HepG-2 and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the ranges of 2.46–36.85 µM and 3.87–88.93 µM, respectively.
Further research has confirmed the broad-spectrum cytotoxicity of this class of compounds. A large-scale screening of 57 synthesized 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones demonstrated their cytotoxic potential against a panel including MCF-7, A2780, A431 (skin cancer), and A549 (lung cancer) cell lines, among others. nih.gov Specifically, the derivative 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) exhibited sub-micromolar potency, with activity below 50 nM against A2780 cells. nih.gov Similarly, novel 4-aniline quinazoline (B50416) derivatives have shown inhibitory activity against both MDA-MB-231 and A549 cells, with compound Y22 being the most potent against MDA-MB-231 with an IC₅₀ of 4.53 μM. arabjchem.org In EGFR-TKI-resistant non-small cell lung cancer (NSCLC), the quinazolin-4(3H)-one derivative BIQO-19 effectively inhibited the growth of NCI-H1975 cells. researchgate.net
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative Series | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| CA1-e | A2780 | 22.76 | nih.gov |
| CA1-g | A2780 | 22.94 | nih.gov |
| CA1-e | HepG-2 | 37.59 | nih.gov |
| CA1-g | HepG-2 | 45.41 | nih.gov |
| Piperonyl-substituted quinazolinones | HepG-2 | 2.46 - 36.85 | researchgate.net |
| Piperonyl-substituted quinazolinones | MCF-7 | 3.87 - 88.93 | researchgate.net |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 | < 0.05 | nih.gov |
| Y22 (4-aniline quinazoline) | MDA-MB-231 | 4.53 | arabjchem.org |
| BIQO-19 | NCI-H1975 | Not specified, but effective growth inhibition | researchgate.net |
| Iodoquinazoline derivative 14 | A549 | 6.23 | |
| Iodoquinazoline derivative 14 | MCF-7 | 6.37 | |
| Iodoquinazoline derivative 14 | HepG2 | 5.15 |
Kinase Inhibition and Receptor Tyrosine Kinase Modulation
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of various protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).
Several derivatives have been identified as potent EGFR inhibitors. For example, certain quinazolinone derivatives bearing a piperonyl moiety demonstrated EGFR inhibitory activity with IC₅₀ values ranging from 146.9 to 1032.7 nM. researchgate.netmdpi.com Molecular docking studies of these compounds revealed binding interactions within the EGFR active site, explaining their inhibitory function. researchgate.net Other quinazolin-4(3H)-one derivatives have been developed as dual inhibitors of EGFR and VEGFR-2, another key tyrosine kinase involved in angiogenesis. The design of these molecules often uses known inhibitors like Erlotinib as a reference. researchgate.net
Beyond EGFR, these scaffolds have been used to target other kinases. Quinazolinone derivatives are utilized as small molecule inhibitors for p38 MAP kinase and the bromodomain-containing protein 4 (BRD4). nih.gov For instance, the anti-inflammatory compound DQO-501 is a p38 MAP kinase inhibitor, and PFI-1 is a known BRD4 protein inhibitor, both featuring the related quinazolinone core. nih.gov Molecular docking studies have also explored derivatives as inhibitors of the p38alpha Mitogen-activated protein kinase.
Table 2: Kinase Inhibition by Selected this compound Derivatives
| Derivative Class | Target Kinase | Activity/IC₅₀ | Source |
|---|---|---|---|
| Piperonyl-substituted quinazolinones | EGFR | 146.9 - 1032.7 nM | researchgate.netmdpi.com |
| Iodoquinazoline derivatives | EGFRT790M | 0.35 - 0.50 µM | |
| Iodoquinazoline derivatives | VEGFR-2 | 0.0557 - 1.20 µM | |
| General Quinazolinones | p38 MAP Kinase | Basis for inhibitors like DQO-501 | nih.gov |
| General Quinazolinones | BRD4 | Basis for inhibitors like PFI-1 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of this compound derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Multiple studies have demonstrated that these compounds can trigger apoptosis in cancer cells. Treatment of HepG-2 cells with promising piperonyl-containing quinazolinone derivatives led to a significant increase in early apoptosis, as confirmed by Annexin V-FITC analysis. nih.govresearchgate.netmdpi.com This apoptotic induction was associated with the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. researchgate.netmdpi.com In another study, a quinazoline derivative, Y22, was found to induce morphological changes consistent with apoptosis in MDA-MB-231 cells and increased the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. arabjchem.org
In addition to inducing apoptosis, these derivatives frequently cause cell cycle arrest, most commonly at the G2/M checkpoint. nih.govresearchgate.netmdpi.com Flow cytometry analysis revealed that treatment of HepG-2 cells with selected quinazolinone compounds impaired cell proliferation by causing a significant accumulation of cells in the G2/M phase. researchgate.netmdpi.com Similarly, certain 2,3-dihydroquinazolin-4(1H)-one derivatives, such as compounds 39 and 64, induced G2/M cell cycle arrest in cancer cells, an effect consistent with their mechanism of microtubule disruption. nih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Microtubule Dynamics Disruption
A subset of 2,3-dihydroquinazolin-4(1H)-one derivatives has been found to interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton required for mitosis. nih.gov This mechanism is shared by well-known anticancer drugs like paclitaxel.
Screening of a library of 57 dihydroquinazolinone and quinazolinone compounds revealed that several analogues act as broad-spectrum cytotoxic agents by impacting tubulin polymerization. nih.gov Molecular modeling suggested that these compounds, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64), dock into the colchicine (B1669291) binding pocket of tubulin. nih.gov Functional assays confirmed that these compounds inhibit tubulin polymerization. nih.gov This disruption of microtubule formation leads to mitotic arrest at the G2/M phase and subsequent cell death, highlighting a distinct and potent mechanism of anticancer activity for this chemical class. nih.gov
Neuropharmacological and Central Nervous System Activities
Beyond their anticancer properties, this compound derivatives have been investigated for their effects on the central nervous system, showing potential in the context of neurodegenerative diseases.
Research has identified a series of these derivatives as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While most tested compounds showed weak activity against AChE, they displayed strong inhibitory effects on BChE. Compounds 8b and 8d from this series were particularly potent BChE inhibitors, with IC₅₀ values of 45 nM and 62 nM, respectively, and showed a high degree of selectivity for BChE over AChE. Molecular docking simulations suggest these compounds bind to both the catalytic and peripheral sites of the BChE enzyme.
Furthermore, 3,4-dihydroquinazolin-2(1H)-ones have been designed as inhibitors of cyclin-dependent kinase 5 (CDK5). The deregulation of CDK5 activity is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. Starting from an acyclic urea (B33335) compound identified as a potent CDK5 inhibitor, researchers designed and synthesized a novel series of 3,4-dihydroquinazolin-2(1H)-ones to specifically target this kinase, indicating their potential therapeutic relevance for neurological conditions.
Cyclin-Dependent Kinase 5 (CDK5) Inhibition in Neurodegenerative Disorders
The deregulation of cyclin-dependent kinase 5 (CDK5), a serine/threonine kinase crucial for nervous system development, has been implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and ischemic stroke. nih.govnih.gov This has made CDK5 a significant target for therapeutic intervention. Researchers have designed and synthesized novel series of 3,4-dihydroquinazolin-2(1H)-ones as potent CDK5 inhibitors. nih.gov
Utilizing active site homology modeling between CDK5 and Cyclin-Dependent Kinase 2 (CDK2), scientists have explored various chemical series to identify effective CDK5 inhibitors. nih.gov One such investigation led to the development of quinolin-2(1H)-one derivatives, which demonstrated notable CDK5 inhibitory activities. nih.gov The design of these compounds was guided by the co-crystallographic data of a known potent CDK5 inhibitor, which provided a foundation for creating the novel this compound series. nih.gov
Table 1: Investigated this compound Derivatives as CDK5 Inhibitors
| Compound Series | Therapeutic Target | Associated Disorders | Reference |
|---|---|---|---|
| 3,4-Dihydroquinazolin-2(1H)-ones | Cyclin-Dependent Kinase 5 (CDK5) | Alzheimer's disease, Amyotrophic Lateral Sclerosis, Ischemic Stroke | nih.gov |
| Quinolin-2(1H)-one derivatives | Cyclin-Dependent Kinase 5 (CDK5) | Alzheimer's disease, Amyotrophic Lateral Sclerosis, Ischemic Stroke | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
Derivatives of 3,4-dihydro-2(1H)-quinolinone have been synthesized and assessed for their ability to inhibit monoamine oxidase (MAO) A and B, enzymes that are critical in the metabolism of neurotransmitters. nih.gov These compounds are structurally related to coumarin (B35378) derivatives, which are known MAO-B inhibitors. nih.gov Studies have shown that these quinolinone derivatives are highly potent and selective inhibitors of MAO-B, with many exhibiting IC50 values in the nanomolar range. nih.gov
For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as the most potent MAO-B inhibitor in one study, with an IC50 value of 2.9 nM and a selectivity of 2750-fold for MAO-B over MAO-A. nih.gov Structure-activity relationship analyses revealed that substitution at the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold results in significantly more potent inhibition compared to substitution at the C6 position. nih.gov Specifically, a benzyloxy substituent at C7 is more effective than phenylethoxy and phenylpropoxy groups at the same position. nih.gov
Another study investigated the MAO inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. nih.gov It was found that N-amino-3,4-dihydroquinoline-(1H)-2-one, which has a free amine group, acts as a competitive and reversible inhibitor of rat liver MAO-B. nih.gov In contrast, other derivatives like 1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-one were found to be non-competitive and irreversible inhibitors of MAO-B. nih.gov
Table 2: MAO Inhibition by 3,4-Dihydro-2(1H)-quinolinone Derivatives
| Compound | Target | IC50 Value | Selectivity (MAO-B vs MAO-A) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | MAO-B | 2.9 nM | 2750-fold | Not specified | nih.gov |
| N-amino-3,4-dihydroquinoline-(1H)-2-one | MAO-B | Not specified | Not specified | Competitive, Reversible | nih.gov |
| 1-(benzlyden-amino)-3,4-dihydroquinoline-(1H)-2-one | MAO-B | Not specified | Not specified | Non-competitive, Irreversible | nih.gov |
Anticonvulsant Properties
The quinazoline and quinazolinone scaffolds are recognized for their diverse biological activities, including anticonvulsant properties. nih.gov Researchers have designed and synthesized new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives to meet the structural requirements for anticonvulsant activity. nih.gov
In one study, a series of N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide and N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)-2-phenylacetamide derivatives were synthesized and evaluated. nih.gov Among these, compound 4n showed promising activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, with median effective dose (ED50) values of 40.7 and 6 mg/kg, respectively. nih.gov Other derivatives, such as 4b , 4a , 4c , 4f , 4j , and 4i , also demonstrated very low ED50 values in the PTZ test. nih.gov Docking studies suggested that the mechanism of action for these compounds could be through binding to the GABA-A receptor. nih.gov
Another study focused on novel 3-Substituted-2,3-Dihydro-2-Thioxoquinazolin-4-(1H)-one derivatives. eurekaselect.com Compounds 4b , 4e , 4j , and 4m from this series exhibited significant anticonvulsant activity in both the maximal electroshock model and the subcutaneous pentylenetetrazole model, with molecular docking studies indicating a good binding affinity with the Gamma-Aminobutyric Acid type A (GABA-A) receptor. eurekaselect.com
Table 3: Anticonvulsant Activity of this compound Derivatives
| Compound Series | Most Active Compounds | Anticonvulsant Test Models | Proposed Mechanism | Reference |
|---|---|---|---|---|
| N-(1-methyl-4-oxo-2-un/substituted-1,2-dihydroquinazolin-3[4H]-yl)benzamide/acetamide | 4n, 4b, 4a, 4c, 4f, 4j, 4i | Maximal Electroshock (MES), Pentylenetetrazole (PTZ) | GABA-A binding | nih.gov |
| 3-Substituted-2,3-Dihydro-2-Thioxoquinazolin-4-(1H)-one | 4b, 4e, 4j, 4m | Maximal Electroshock, Subcutaneous Pentylenetetrazole | GABA-A receptor binding | eurekaselect.com |
Dopamine (B1211576) D2 Receptor Antagonism
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as potential modulators of the dopamine D2 receptor (D2R), a key target in the treatment of schizophrenia. nih.govnih.gov In a pilot study, a series of new 3,4-dihydroquinolin-2(1H)-one derivatives were developed, and their in vitro activity was assessed. nih.govnih.gov The preliminary structure-activity relationship studies identified one compound, 5e , as having the highest affinity for the D2R among the newly synthesized compounds. nih.govnih.gov Molecular modeling simulations, however, indicated a different binding mode for compound 5e compared to a reference compound, which might explain its reduced affinity relative to the reference. nih.govnih.gov
Table 4: Dopamine D2 Receptor Affinity of a 3,4-Dihydroquinolin-2(1H)-one Derivative
| Compound | Target | Key Finding | Reference |
|---|---|---|---|
| Compound 5e | Dopamine D2 Receptor (D2R) | Highest D2R affinity among the newly synthesized compounds in the study. | nih.govnih.gov |
5-HT1A Receptor Agonism
While direct studies on this compound derivatives as 5-HT1A receptor agonists are not prevalent in the provided context, research on structurally related compounds provides insights. For example, new series of N-substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and their effects on 5-HT1A receptor affinity and function were studied. nih.gov It was found that the most active of these ligands acted as agonists or partial agonists at postsynaptic 5-HT1A receptors. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic compounds, which includes the quinazolinone scaffold, holds potential for interacting with the 5-HT1A receptor.
Cholinesterase (AChE, BChE) Inhibitory Activity
A series of 3,4-dihydroquinazoline derivatives have been tested for their inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Many of these compounds showed weak activity against AChE but strong inhibition of BChE. nih.gov Notably, compounds 8b and 8d were the most potent BChE inhibitors in the series, with IC50 values of 45 nM and 62 nM, respectively. nih.gov They also demonstrated significantly higher affinity for BChE over AChE. nih.gov Kinetic studies revealed a non-competitive/mixed-type inhibition, suggesting that these compounds bind to both the catalytic anionic site and the peripheral site of BChE. nih.gov
Further studies on 2,3-dihydroquinazolin-4(1H)-one derivatives also demonstrated their potential as cholinesterase inhibitors. lew.ro In one such study, all synthesized compounds were active against both AChE and BChE, with some derivatives having a longer alkyl chain at the C-2 position showing better inhibition than the standard drug galantamine. lew.ro Bromo derivatives were found to be more active than their nitro and unsubstituted counterparts. lew.ro Compound 6d , for instance, was identified as a good cholinesterase inhibitor with greater selectivity towards BChE. lew.ro
Another investigation of various benzaldehyde-based 2,3-dihydroquinazolin-4(1H)-one derivatives found that compounds with a chloro or methoxy (B1213986) group at the para position of the benzaldehyde (B42025) were potent cholinesterase inhibitors. ijcce.ac.ir Within this series, bromo derivatives were more active, and compound 4c (6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one) was highlighted as a potential lead compound for dual AChE/BChE inhibition. ijcce.ac.ir
Table 5: Cholinesterase Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |
|---|---|---|---|---|
| Compound 8b | BChE | 45 nM | 146-fold higher for BChE | nih.gov |
| Compound 8d | BChE | 62 nM | 161-fold higher for BChE | nih.gov |
| Compound 6d | AChE | 4.8 ± 1.01 µM | Greater selectivity for BChE | lew.ro |
| BChE | 11.1 ± 1.15 µM | |||
| Compound 4c | AChE | 3.7 ± 1.05 µM | Selectivity index of 3.7 for AChE | ijcce.ac.ir |
| BChE | 13.7 ± 0.64 µM |
Antiparkinsonian Potential
The potential of 3,4-dihydro-2(1H)-quinolinone derivatives in the therapy of Parkinson's disease has been suggested based on their potent and selective inhibition of MAO-B. nih.gov The inhibition of MAO-B is a key strategy in the management of Parkinson's disease as it helps to increase the levels of dopamine in the brain. The discovery that C7-substituted 3,4-dihydro-2(1H)-quinolinones are promising leads for Parkinson's disease therapy underscores the therapeutic potential of this chemical scaffold. nih.gov Additionally, the neuroprotective properties of pyrazoline derivatives, another class of heterocyclic compounds, have been highlighted for their potential in modulating pathways involved in Parkinson's disease, such as oxidative stress and neuroinflammation. ijprt.org
Other Therapeutic Potentials
Na+/Ca2+ Channel Blocking Activity
Derivatives of the closely related 3,4-dihydroquinazoline structure have been identified as potent and selective blockers of T-type calcium channels (CaV3). tandfonline.comacs.org One study reported the synthesis of 3,4-dihydroquinazoline derivatives and their evaluation as inhibitors of two subtypes of T-type Ca2+ channels and N-type Ca2+ channels. tandfonline.com Among the synthesized compounds, one derivative, KYS05044, demonstrated a half-maximal inhibitory concentration (IC50) of 0.56 µM for T-type Ca2+ channels, with a selectivity of over 100-fold against N-type channels. tandfonline.com Another compound from a similar series, KYS05001, was found to be nearly as potent as the established T-type Ca2+ channel blocker mibefradil, with an IC50 of 0.9 µM. acs.org While these studies focus on calcium channel blockade, the exploration of dual Na+/Ca2+ channel blocking activity within this specific chemical class requires further investigation.
In a different study focused on the transient receptor potential melastatin 2 (TRPM2) channel, a non-selective cation channel, derivatives of 2,3-dihydroquinazolin-4(1H)-one were identified as novel extracellular inhibitors. rsc.org Through virtual screening and subsequent synthesis, several compounds were found to strongly inhibit TRPM2 currents, with IC50 values in the low micromolar range. rsc.org This highlights the potential of the broader quinazolinone scaffold to modulate various cation channels.
Antihypertensive Properties
The antihypertensive potential of quinazolinone derivatives has been a subject of significant research. A study on novel substituted quinazolin-4(3H)-one derivatives revealed several compounds with significant hypotensive effects and bradycardia in vivo. nih.gov These compounds were found to be more active than the reference drug Prazosin. nih.gov Another investigation into hybrid molecules combining quinazoline and benzenesulfonamide (B165840) moieties also identified potent antihypertensive agents. tandfonline.com One particular compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, was highlighted for its significant activity. tandfonline.com
Derivatives of 3,4-dihydroquinolin-2(1H)-one, a related heterocyclic system, have also been explored for their vasorelaxant effects. One study demonstrated that these compounds exhibited dose-dependent vasorelaxation on KCl-induced vasoconstriction in pig coronary arteries, with the most potent compound having an IC50 of 9.2 μM. tandfonline.com
Diuretic Activity
Quinazolinone derivatives have been investigated for their diuretic properties. A study focused on synthesizing and evaluating novel quinazolin-4(3H)-one derivatives containing thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) moieties reported significant diuretic activity for some of the compounds. tandfonline.com Specifically, 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (7b) was identified as a potent diuretic agent. tandfonline.com
In another study, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzenesulfonamide derivatives were synthesized and evaluated for their diuretic activity. tandfonline.com Several of these hybrid molecules demonstrated good cumulative urine output. tandfonline.com The compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide (20) was found to be particularly potent, increasing urine output by over 200% compared to the control group and showing greater potency than the standard diuretic metolazone. tandfonline.com
Table 1: Diuretic Activity of Selected Quinazolinone Derivatives
| Compound | Structure | Diuretic Activity (Urine Output) | Reference |
| 7b | 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one | Significant diuretic activity | tandfonline.com |
| 20 | N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide | >200% increase vs. control | tandfonline.com |
This table is for illustrative purposes and includes data for structurally related quinazolin-4(3H)-one derivatives.
Coagulation Factor Xa Inhibition
The inhibition of Coagulation Factor Xa (FXa), a critical enzyme in the coagulation cascade, is a key strategy for the development of anticoagulant drugs. mdpi.com Research has indicated that derivatives of 2,3-dihydroquinazolin-4(1H)-one are being explored as potential FXa inhibitors. mdpi.com While the initial search results point to this potential, specific inhibitory concentrations (IC50) and detailed structure-activity relationships for this compound derivatives as FXa inhibitors require further elucidation from primary research articles. The development of oral FXa inhibitors like rivaroxaban (B1684504) and apixaban (B1684502) has highlighted the therapeutic importance of targeting this enzyme. mdpi.com
Phosphodiesterase (PDE) Inhibition (e.g., PDE2A)
Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP. nih.govkorea.ac.kr The inhibition of specific PDE isoforms is a promising therapeutic approach for various diseases. While direct evidence for this compound derivatives as PDE2A inhibitors was not prominently found in the initial searches, related structures have shown activity against other PDE isoforms.
For instance, a series of 1H-imidazol-1-yl- and 3-pyridyl-substituted 3,4-dihydroquinolin-2(1H)-ones were designed as combined inhibitors of thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase (PDE) in human blood platelets. Several of these compounds demonstrated in vitro inhibition of human platelet cAMP PDE at micromolar concentrations.
Furthermore, the pharmacological inhibition of phosphodiesterase 2A (PDE2A) has been proposed as a therapeutic strategy for certain neurological disorders. nih.gov Research into potent and selective inhibitors of PDE1, another member of the phosphodiesterase family, has led to the discovery of quinazoline-based inhibitors. These findings suggest that the broader quinazoline and quinazolinone scaffolds are viable starting points for developing inhibitors of various PDE isoforms, including PDE2A.
Elucidation of Molecular Mechanisms of Action for 3,4 Dihydroquinazolin 2 1h One
Enzyme Inhibition Modalities
Derivatives of the 3,4-dihydroquinazolin-2(1H)-one scaffold have been identified as potent inhibitors of various enzymes, a characteristic that underpins many of their biological activities. arabjchem.orgnih.govmdpi.com These inhibitory actions can be broadly categorized by their mode of interaction with the target enzyme.
Direct Binding to Enzyme Active Sites
A primary mechanism of action for these compounds is the direct binding to the active sites of enzymes, thereby blocking their catalytic function. Molecular docking and co-crystallography studies have provided significant insights into these interactions. For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to dock effectively within the colchicine (B1669291) binding pocket of tubulin, disrupting microtubule formation. nih.govrsc.org This interaction is crucial for their cytotoxic effects.
In the context of kinase inhibition, a significant area of research for quinazolinone-based compounds, derivatives have been designed to fit into the ATP-binding pocket of enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 5 (CDK5). nih.govbue.edu.egnih.gov Co-crystallographic data of related compounds with CDK2 has been instrumental in designing novel this compound inhibitors. nih.gov Similarly, molecular docking studies of derivatives with leishmanial enzymes, such as Pyridoxal Kinase and Trypanothione Reductase, have revealed strong binding affinities within their active sites, suggesting a basis for their anti-parasitic activity. mdpi.com These studies consistently highlight well-conserved interactions, including hydrogen, hydrophobic, and halogen bonds, that stabilize the compound within the enzyme's active site, leading to potent inhibition. mdpi.com
Table 1: Enzyme Inhibitory Activity of Selected this compound Derivatives
Competitive Inhibition Mechanisms
Further defining their inhibitory role, certain this compound derivatives have been shown to act as competitive inhibitors. Molecular docking analyses have elucidated that these compounds can function as either Type-I (ATP competitive) or Type-II (ATP non-competitive) inhibitors against various kinase enzymes. nih.gov For example, specific derivatives were identified as ATP-competitive Type-I inhibitors against EGFR, while concurrently acting as ATP non-competitive Type-II inhibitors against CDK2. nih.gov This dual-mode action highlights the chemical versatility of the quinazolinone scaffold and its ability to be tailored for specific inhibitory profiles against different members of the kinase family.
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, this compound derivatives exert significant biological effects by modulating complex intracellular signaling networks that govern cell fate decisions, such as apoptosis and cell cycle progression.
Apoptosis Induction Pathways (e.g., Caspase Activation)
A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Research has shown that derivatives can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. nih.govbue.edu.eg A hallmark of this process is the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov
Studies on various cancer cell lines have demonstrated that treatment with this compound derivatives leads to the upregulation and activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase-3. mdpi.comnih.gov The activation of caspase-9 is often linked to the intrinsic pathway, which involves the release of cytochrome C from the mitochondria. bue.edu.eg Furthermore, these compounds have been shown to modulate the expression of key apoptosis-regulating proteins, causing an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov
Table 2: Modulation of Apoptosis-Related Proteins by this compound Derivatives
Cell Cycle Regulation and Arrest
The ability to control cell proliferation is another critical aspect of the mechanism of action for these compounds. They have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating.
Numerous studies have reported that derivatives of this compound can induce cell cycle arrest, most commonly at the G2/M phase. nih.govrsc.orgbue.edu.egnih.gov This effect is often a direct consequence of the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during the M phase. nih.govrsc.org In some instances, arrest has also been observed in the G1 phase of the cell cycle. nih.gov The arrest at these checkpoints provides an opportunity for the cell to undergo apoptosis, linking the modulation of the cell cycle directly to the induction of cell death.
Table 3: Effect of this compound Derivatives on Cell Cycle Progression
Interaction with DNA Repair Mechanisms (e.g., NEIL2 Enzyme Inhibition)
A more recently explored mechanism of action involves the interaction of these compounds with DNA repair pathways. ntnu.no Cells possess sophisticated mechanisms like Base Excision Repair (BER) and Nucleotide Excision Repair (NER) to correct DNA damage from various sources. nih.govyoutube.com Inhibiting these repair processes can enhance the efficacy of DNA-damaging cancer therapies or be cytotoxic in its own right. A specific derivative, (E)-N-(4,6-dimethylpyrimidin-2-yl)-3,4-dihydroquinazolin-2(1H)-imine, has been identified as a potential inhibitor of the enzyme Nei-like DNA glycosylase 2 (NEIL2). ntnu.no NEIL2 is a DNA glycosylase involved in repairing oxidative DNA damage. ntnu.no By inhibiting such repair enzymes, these compounds can lead to an accumulation of lethal DNA damage within cancer cells, representing a promising avenue for therapeutic intervention.
Reactive Oxygen Species (ROS) Generation and Cellular Response
Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated for their role in oxidative stress and cellular responses. mdpi.com Some of these compounds have demonstrated antioxidant properties by scavenging free radicals, as seen in studies using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) assay. mdpi.com The generation of reactive oxygen species (ROS) can lead to cellular damage if not managed, and is a key factor in various pathological conditions. nih.gov The cellular response to ROS is a fundamental biological process involving the activation of stress response pathways to mitigate damage to metalloproteins and other cellular components. nih.gov
In the context of cancer, the induction of apoptosis is a critical mechanism. Some 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to trigger apoptosis through both extrinsic and intrinsic pathways. mdpi.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of caspase-8. mdpi.com The intrinsic, or mitochondrial, pathway involves the release of caspase-9. mdpi.com Both pathways converge to activate executioner caspases, which are responsible for the morphological changes observed in apoptotic cells. mdpi.com
Inhibition of Tubulin Polymerization
Certain derivatives of 2,3-dihydroquinazolin-4(1H)-one act as inhibitors of tubulin polymerization, a process essential for cell division. nih.govrsc.org This inhibition disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov
For instance, studies have identified 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives that exhibit potent antiproliferative activity against various cancer cell lines. nih.gov Molecular docking studies suggest that these compounds bind to the colchicine binding site on tubulin. nih.govnih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the quinazolinone scaffold. nih.gov
Inhibitory Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives on Tubulin Polymerization
| Compound | Target Cell Lines | IC50 (μM) for Tubulin Polymerization | Key Findings |
| D13 | HeLa | 6.74 | Showed strong inhibitory effect on tubulin assembly. mdpi.com |
| Compound 32 | HepG2, U251, PANC-1, A549, A375 | Not specified | Inhibited tubulin polymerization, disrupted microtubule networks, and induced apoptosis. nih.gov |
| Compound 39 | HT29, U87, A2780, H460, BE2-C | Not specified | Exhibited sub-μM growth inhibition and was shown to inhibit tubulin polymerization. nih.govrsc.org |
| Compound 64 | Various cancer cell lines | Not specified | Identified as a tubulin polymerization inhibitor with sub-micromolar cytotoxicity. nih.govrsc.org |
Aryl Hydrocarbon Receptor Pathway Modulation
The aryl hydrocarbon receptor (AhR) pathway is involved in cellular responses to environmental pollutants and plays a role in various signaling pathways, including those related to cancer. mdpi.comnih.gov Some research programs focused on identifying novel drug candidates have explored compounds that modulate the AhR pathway. nih.gov Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been evaluated for their potential to interact with and activate the AhR signaling pathway. mdpi.com
Specific Receptor Binding Affinities
GABA-A Receptor Interactions
Derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their anticonvulsant activity, which is often mediated through interactions with the GABA-A receptor. nih.gov The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. youtube.com
One study found that a specific derivative, 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b), exhibited potent anticonvulsant activity and a high binding affinity for GABA-A receptors, with an IC50 value of 0.12 μM. nih.gov Molecular docking studies indicated that this compound interacts with the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov Furthermore, this compound was shown to increase GABA levels in the brains of rats, suggesting a direct effect on the GABA system. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3,4 Dihydroquinazolin 2 1h One Derivatives
Impact of Substituent Variations on Biological Activitynih.govnih.govnih.gov
The biological profile of 3,4-dihydroquinazolin-2(1H)-one derivatives can be significantly altered by introducing different substituents at various positions on the heterocyclic ring system.
Systematic modifications at the C6, N1, and C3 positions of the quinazolinone core have been shown to be critical determinants of biological activity and selectivity.
C6 Position: Substitutions on the benzene (B151609) ring of the quinazolinone core, particularly at the C6 position, can modulate activity. For instance, in the context of kinase inhibitors, substituents at C6 of the quinazoline (B50416) scaffold are known to influence selectivity. nih.gov Studies on related quinazolinones have shown that introducing groups like iodine at the C6 and C8 positions can significantly enhance antibacterial activity. nih.gov
N1 and C3 Positions: The nitrogen atoms at positions 1 and 3 are key points for introducing diversity. In the solid-phase synthesis of a library of 3,4-disubstituted dihydroquinazolin-2(1H)-ones, variations were introduced by reacting a resin-bound precursor with different amines and other reagents to modify these positions. nih.gov For example, a series of compounds (CA1-CA5) were synthesized with substitutions at what would become the N3 and C4 positions after cyclization, demonstrating the scaffold's versatility. nih.gov The nature of the substituent at N3, often an aryl group, can be a major driver of potency, as seen in VEGFR-2 inhibitors where a phenyl group at N3 was a common feature. dovepress.com
A study on the anticancer activity of novel 3,4-disubstituted dihydroquinazolin-2(1H)-ones against various cancer cell lines revealed that the nature of the substituents plays a crucial role in their cytotoxic effects. The table below summarizes the activity of selected compounds from this study. nih.gov
| Compound | Substitutions | IC₅₀ on A2780 cells (μM) |
|---|---|---|
| CA1-e | Complex side chain derived from L-Phenylalanine methyl ester | 22.76 |
| CA1-g | Complex side chain derived from L-Tyrosine methyl ester | 22.94 |
The pharmacological profiles of dihydroquinazolinone derivatives are highly dependent on the electronic and steric properties of their substituents. In a study of 2,3-dihydroquinazolin-4(1H)-ones as broad-spectrum cytotoxic agents, substitutions at the C2 position (analogous to R1/R2) and on the fused benzene ring (analogous to R3) were systematically varied. nih.gov
The introduction of a styryl group at the C2 position of related quinazolin-4(3H)-ones led to potent cytotoxic compounds. The position of a methoxy (B1213986) group on the styryl ring had a significant impact on activity against tubulin polymerization; moving the methoxy group from the ortho- to meta- to para-position resulted in a progressive decrease in cytotoxicity. nih.govrsc.org The 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64 ) was identified as a potent tubulin polymerization inhibitor. nih.govrsc.org
Similarly, substituting the C2 position with a naphthalen-1-yl group (compound 39 ) resulted in exceptionally high potency, with GI₅₀ values below 50 nM against several cancer cell lines, including HT29 (colon), U87 (glioblastoma), and A2780 (ovarian). nih.govrsc.org
The following table presents the growth inhibition (GI₅₀) values for selected 2,3-dihydroquinazolin-4(1H)-one analogues, demonstrating the impact of C2 substituents on their anticancer activity. nih.gov
| Compound | C2-Substituent | GI₅₀ on HT29 (μM) | GI₅₀ on U87 (μM) | GI₅₀ on A2780 (μM) |
|---|---|---|---|---|
| 39 | Naphthalen-1-yl | <0.05 | <0.05 | <0.05 |
| 43 | 1H-indol-3-yl | 1.1 | 1.2 | 0.8 |
| 44 | 1-Methyl-1H-indol-3-yl | 0.8 | 0.8 | 0.5 |
| 46 | 5-Methoxy-1H-indol-3-yl | 0.8 | 0.9 | 0.6 |
Rational Drug Design and Optimization
Rational drug design transforms lead compounds into viable drug candidates by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties.
The identification of a lead compound is the first step in the drug design process. For this compound derivatives, lead compounds can be identified through high-throughput screening or by recognizing the "privileged scaffold" nature of the quinazolinone core. nih.gov
Once a lead is identified, optimization strategies are employed. A notable example is the design of a novel series of 3,4-dihydroquinazolin-2(1H)-ones as Cyclin-Dependent Kinase 5 (CDK5) inhibitors. nih.gov The starting point was a potent acyclic urea (B33335) inhibitor. Co-crystallographic data of this initial hit with the related CDK2 enzyme were used to guide the design of the more rigid dihydroquinazolinone scaffold, aiming to improve binding and pharmacological properties. nih.gov This transition from a flexible lead to a rigid scaffold is a common optimization strategy to lock in a bioactive conformation and enhance potency.
The Topliss method is a classic operational scheme for analog synthesis that helps guide lead optimization, particularly for aromatic substitutions and alkyl side chains. drughunter.com It provides a stepwise, non-mathematical approach to maximizing potency by considering the electronic (σ), hydrophobic (π), and steric (Es) effects of substituents. drughunter.com
This methodology was explicitly applied in a study on dihydroquinazoline-2(1H)-one derivatives designed as potential anticancer agents. nih.gov The structure-activity relationship of the synthesized compounds was evaluated using the traditional Topliss molecular structure design method, which involves a comprehensive consideration of the electrical activity, hydrophobicity, and stereo activity of the substituents to guide the synthesis of subsequent, potentially more potent, analogs. nih.gov The Topliss tree for aromatic substitutions, for instance, suggests a sequence of modifications (e.g., starting with an unsubstituted phenyl ring, then synthesizing the 4-chloro analog, followed by the 3,4-dichloro analog if potency increases) to efficiently explore the chemical space and identify optimal substituents. drughunter.com
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological activity.
For quinazolinone derivatives, molecular docking and pharmacophore analysis have been instrumental in understanding their mechanism of action. mdpi.com In a study of quinazolinone-based COX-2 inhibitors, docking studies revealed key interactions within the enzyme's active site. The analysis showed that the quinazolinone core itself was vital, with its oxygen and nitrogen atoms forming hydrogen bonds with Tyr355 and Arg120. mdpi.com Furthermore, an aryl moiety attached to the core was involved in a pi-pi stacking interaction with Tyr355, and an azomethine linker participated in hydrogen bonding with Arg120. mdpi.com These features—a hydrogen-bonding core, a pi-stacking aromatic ring, and a linker capable of H-bonding—constitute the pharmacophore for these inhibitors. mdpi.com
In another study, potent cytotoxic 2,3-dihydroquinazolin-4(1H)-one analogues were docked into the colchicine (B1669291) binding pocket of tubulin, revealing well-conserved interactions and suggesting a common mechanism of action for the most active compounds. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, providing mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities.
In the realm of quinazolinone derivatives, various QSAR studies have been conducted to guide the synthesis of more potent molecules. For instance, a 2D-QSAR study was performed on a series of 4(3H)-quinozolone derivatives to understand their tyrosine kinase inhibitory activity. nih.gov Using multiple linear regression analysis, researchers developed several mathematical models to predict the inhibitory concentration (pMIC). These models incorporated various descriptors related to the molecular structure, such as connectivity indices (κ, χ), total dipole moment (μT), and charges on specific atoms (qN). nih.gov
An example of a derived QSAR model is: pMIC = 0.2165κ(1) - 2.082χ(3) - 0.3235μT - 0.2185μx - 100.6qN - 35.42 nih.gov
Such equations help in identifying the key structural features that influence the biological activity, thereby guiding the modification of lead compounds.
Furthermore, three-dimensional QSAR (3D-QSAR) studies, like Comparative Molecular Field Analysis (CoMFA), have been successfully employed. In a study on quinazolinone derivatives with hydrazone structural units, a predictive 3D-QSAR model was built to direct future structural modifications for enhanced antitumor activity. rsc.org This approach considers the steric and electrostatic fields of the molecules, providing a more detailed understanding of the ligand-receptor interactions. The study successfully identified a lead compound (7n) with potent inhibitory activity against human lung cancer (A549) and prostate cancer (PC-3) cells. rsc.org
Another approach involves using methods like the Topliss molecular structure design, which considers the electronic, hydrophobic, and stereo activity of substituents to evaluate the structure-activity relationship. nih.gov This method was used in a study that synthesized nineteen different this compound derivatives and tested their anti-proliferative activity against several cancer cell lines. nih.gov The results highlighted compounds with significant effects on A2780 ovarian cancer cells. nih.gov
Table 1: Cytotoxicity of Selected this compound Derivatives against A2780 Cancer Cells nih.gov
| Compound | IC50 (μM) |
| CA1-e | 22.76 |
| CA1-g | 22.94 |
| CA1-7 | 57.99 (Antioxidant Assay) |
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the compounds.
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical factors that govern the biological activity of this compound derivatives. These factors determine how well the molecule can fit into the binding site of its biological target.
Co-crystallographic data, where the compound is crystallized with its target enzyme, provides invaluable insights into the bioactive conformation. For example, the design of a novel series of 3,4-dihydroquinazolin-2(1H)-ones as Cyclin-dependent kinase 5 (CDK5) inhibitors was guided by the co-crystallographic data of a related urea inhibitor with the CDK2 enzyme. nih.gov This allowed for a structure-based design approach to optimize the inhibitors. nih.gov
The profound impact of stereochemistry on activity is starkly illustrated in studies of related dihydroquinazolinone isomers. For instance, in a series of 2,3-dihydroquinazolin-4(1H)-ones designed as cytotoxic agents, the orientation of a naphthyl substituent at the 2-position had a dramatic effect on potency. nih.gov The 1-naphthyl derivative (compound 39) was found to be 50-fold more potent than the corresponding 2-naphthyl derivative (compound 38). nih.gov This highlights that even a subtle change in the spatial position of a bulky group can significantly alter the interaction with the biological target, in this case, the colchicine binding site of tubulin. nih.govrsc.org
Similarly, the position of substituents on an aromatic ring can lead to different conformations and activities. A study on 2,3-dihydroquinazolin-4(1H)-one analogues showed that varying a methoxy group from the ortho- to meta- to para- position on a styryl moiety resulted in a progressive decrease in both cytotoxicity and tubulin polymerization inhibition. nih.gov
Table 2: Impact of Isomerism on Cytotoxic Activity of Dihydroquinazolinone Analogues nih.gov
| Compound | R-Group | Target Cell Line | GI50 (nM) |
| 39 | 1-Naphthyl | HT29, U87, A2780, H460, BE2-C | <50 |
| 38 | 2-Naphthyl | - | ~2500 (50-fold less potent than 39) |
| 64 | 2-methoxystyryl | - | Sub-μM potency |
| 65 | 3-methoxystyryl | - | Sub-μM potency |
| 50 | 4-methoxystyryl | - | Least active of the methoxy series |
This table compares the growth inhibition (GI50) values for different isomers, demonstrating the critical role of substituent positioning.
The stereochemistry of the dihydroquinazoline (B8668462) ring itself is also a key consideration. In the synthesis of 3-aryl-4-carbonylmethylene-3,4-dihydroquinazolines, Nuclear Overhauser Effect Spectroscopy (NOESY) studies were used to definitively assign the E-configuration to the 4-methylene moiety, confirming the specific spatial arrangement produced by the reaction. acs.org Molecular docking studies further aid in conformational analysis by predicting the preferred binding mode of these derivatives within the active site of their target proteins, such as the COX-2 active site or the colchicine binding pocket of tubulin. nih.govmdpi.com
Computational Chemistry and in Silico Approaches in 3,4 Dihydroquinazolin 2 1h One Research
Molecular Docking Investigations
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the structural basis of a compound's biological activity.
Molecular docking studies have been extensively used to predict the interactions between 3,4-dihydroquinazolin-2(1H)-one derivatives and various therapeutic targets. These in silico screenings help identify promising candidates for a range of diseases.
Leishmanial Key Proteins: Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated as potential anti-leishmanial agents. mdpi.com Molecular docking was performed against key proteins from Leishmania, such as Pyridoxal Kinase and Trypanothione Reductase, to evaluate their binding affinities. mdpi.com These computational studies successfully identified derivatives with strong binding potential to these essential parasitic enzymes. mdpi.com
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the search for new treatments for Alzheimer's disease, N-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives have been evaluated as inhibitors of AChE and BChE. canberra.edu.au Docking studies were crucial in exploring the binding modes of these compounds within the active sites of both enzymes, revealing that N-benzylated derivatives were more active than N-alkylated ones. canberra.edu.au
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The quinazolinone scaffold is a known pharmacophore for EGFR inhibitors. nih.gov Molecular docking has been employed to investigate the potential of novel quinazolinone derivatives to bind to key cancer-related targets, including the EGFR kinase domain. nih.govnih.gov These studies help in rationalizing the design of new anticancer agents.
Tumor Necrosis Factor-alpha (TNF-α): Small-molecule inhibition of TNF-α is a significant therapeutic goal for inflammatory diseases. researchgate.net Synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been guided by docking studies to predict their ability to bind to and inhibit TNF-α. researchgate.net
| Compound Class | Protein Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | Pyridoxal Kinase, Trypanothione Reductase | Anti-leishmanial | Derivatives showed strong comparative binding to key Leishmania proteins. | mdpi.com |
| N-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives | AChE, BChE | Alzheimer's Disease | N-benzylated compounds showed better inhibitory activity than N-alkylated ones. | canberra.edu.au |
| Quinazolinone derivatives | EGFR, VEGFR2, c-Met | Anticancer | Docking predicted binding interactions with key cancer-related kinases. | nih.govnih.gov |
| 2,3-Dihydroquinazolin-4(1H)-one derivatives | TNF-α | Anti-inflammatory | Docking studies guided the synthesis of potential small-molecule TNF-α inhibitors. | researchgate.net |
Beyond predicting affinity, molecular docking provides detailed insights into how a ligand fits into the binding site of a protein, identifying specific interactions that stabilize the complex.
For instance, in the study of anti-leishmanial 2,3-dihydroquinazolin-4(1H)-one derivatives, docking revealed specific hydrogen bonding patterns. One derivative, 3b , formed H-bonds with residues Lys187, His222, and Thr22 in the active site of Pyridoxal Kinase. mdpi.com Another derivative, 3a , interacted with Asn151 and Asp231. mdpi.com
In the case of cholinesterase inhibitors, docking simulations identified key amino acid residues at the binding sites responsible for inhibitor interaction. For AChE, these included Trp279, Tyr334, Phe330, and Trp84, while for BChE, key residues were His438, Tyr332, Phe329, and Trp82. canberra.edu.au Similarly, for a 1,2,3-triazole derivative of 2,3-dihydroquinazolin-4(1H)-one docked into the c-Met kinase, the dihydroquinazolin-4(1H)-one ring was shown to participate in pi-pi-T-shaped and pi-alkyl interactions with Tyr932 and Ala911. nih.gov
Bioinformatics Prediction of Molecular Targets
Bioinformatics tools can be used to predict the likely biological targets of a compound based on its chemical structure, offering a broader view of its potential pharmacological profile.
While broad screening of this compound derivatives against specific panels of kinases is common, comprehensive bioinformatics predictions are emerging. Studies on the closely related quinazolinone scaffold have identified several key cancer-related targets. For example, in silico molecular docking has been used to predict the binding of novel quinazolinone derivatives to targets such as Topoisomerase II, VEGFR2, c-Met, EGFR (a member of the ERBB family), and the estrogen receptor (ERα). nih.govnih.gov Other research has focused on the inhibition of the NF-κB pathway, which is linked to the expression of TNF-α. nih.gov While specific large-scale bioinformatics predictions identifying ERBB2, SRC, or AKT1 as primary targets for the this compound core are not yet widely reported, the known activity of the broader quinazoline (B50416) class against tyrosine kinases like EGFR suggests that related receptors such as ERBB2 are plausible targets. nih.govnih.gov
| Predicted Target | Associated Pathway/Function | Key Finding from In Silico Study | Reference |
|---|---|---|---|
| EGFR (ERBB1) | Cell proliferation, signal transduction | Quinazolinone derivatives predicted to bind to the kinase domain. | nih.gov |
| c-Met | Cell motility, proliferation, invasion | Dihydroquinazolinone derivatives showed specific pi-pi and pi-alkyl interactions. | nih.gov |
| TNF-α | Inflammation, apoptosis, immunity | Docking used to guide synthesis of dihydroquinazolinone-based inhibitors. | researchgate.net |
| CDK5 | Neuronal development, implicated in neurodegeneration | A series of 3,4-dihydroquinazolin-2(1H)-ones were designed as potential CDK5 inhibitors. | nih.gov |
| Tubulin | Mitosis, cell division | Molecular modelling showed dihydroquinazolinone derivatives docked to the colchicine (B1669291) binding pocket. | nih.govrsc.org |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
To validate the static interactions predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations model the motion of atoms and molecules over time, providing insights into the stability and dynamic behavior of a ligand-protein complex in a simulated physiological environment.
In the study of anti-leishmanial 2,3-dihydroquinazolin-4(1H)-one derivatives, 100-nanosecond MD simulations were conducted for complexes with Pyridoxal Kinase. mdpi.com The stability of the complexes was assessed by monitoring the potential energy and the root-mean-square deviation (RMSD) of the protein's alpha-carbon backbone. These simulations confirmed that the ligand-protein complexes remained stable throughout the simulation period, supporting the docking predictions. mdpi.com Similarly, MD simulations were used to validate the docking of quinazolinone derivatives with cancer targets like Topoisomerase II and VEGFR2, assessing the dynamic stability of the most promising complexes over a 100 ns trajectory. nih.gov
MM/PBSA Calculations for Binding Free Energy Estimation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. It offers a more accurate estimation of binding affinity than docking scores alone by considering solvation effects.
For the anti-leishmanial 2,3-dihydroquinazolin-4(1H)-one derivatives, MM/PBSA calculations were performed on the MD simulation trajectories. The binding free energies for two derivatives, 3a and 3b , complexed with Pyridoxal Kinase were calculated to be -94 and -113 kJ/mol, respectively. mdpi.com This data not only quantified the strength of the interaction but also corroborated experimental findings that showed derivative 3b to be the more potent candidate. mdpi.com This integration of docking, MD simulations, and MM/PBSA provides a powerful computational workflow for hit-to-lead optimization.
ADME/Toxicity (ADMET) Prediction and Pharmacological Property Assessment
Detailed Research Findings
Numerous studies have employed in silico tools to evaluate the ADMET and pharmacological properties of newly synthesized this compound and related quinazolinone derivatives. These computational analyses provide crucial insights into the potential of these compounds as therapeutic agents.
One line of research focused on a series of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential cholinesterase inhibitors. In silico calculations for these compounds revealed a generally good pharmacokinetic profile. lew.ro The predictions indicated a high probability for penetration across the blood-brain barrier (BBB) and good human intestinal absorption (HIA). lew.ro Similarly, a study on novel quinazolinone derivatives designed as potential anticancer agents showed that the synthesized compounds largely adhered to Lipinski's rule of five, indicating good oral bioavailability. nih.gov Parameters such as molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and total polar surface area (TPSA) were found to be within acceptable ranges for drug-likeness. nih.govarabjchem.org
Another investigation into quinazolinone derivatives as potential AKT inhibitors for cancer therapy utilized the admetSAR tool. nih.gov The results showed that all the newly synthesized compounds had favorable BBB penetration values and were predicted to be well-absorbed by the human intestine. nih.gov Furthermore, ADMET predictions for a series of 19 dihydroquinazolin-2(1H)-one derivatives suggested that 14 of them possessed good pharmacological properties, indicating their clinical potential. nih.gov
Toxicity prediction is another cornerstone of in silico assessment. For the aforementioned cholinesterase inhibitors, predictions indicated non-AMES toxicity and non-carcinogenicity for most derivatives, with the exception of some nitro-substituted compounds which were flagged for potential AMES toxicity. lew.ro In the study of quinazolinones as AKT inhibitors, the compounds were predicted to be non-carcinogenic. nih.gov The evaluation of certain quinazolinone derivatives against normal cell lines, such as MRC-5, has also been conducted to assess their selectivity towards cancer cells over healthy cells, with results indicating lower toxicity to the normal cells. nih.gov
The collective findings from these computational studies suggest that the this compound scaffold is a promising foundation for the development of new drugs. The derivatives often exhibit favorable ADME profiles and are predicted to have acceptable toxicity, marking them as strong candidates for further preclinical and clinical investigation. rjpbr.com
Data Tables
The following tables summarize the computationally predicted ADMET and pharmacological properties for representative sets of quinazolinone derivatives from various research studies.
Table 1: Predicted Pharmacokinetic (ADME) Properties of Selected Quinazolinone Derivatives
| Compound Series | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Human Intestinal Absorption (HIA) | Blood-Brain Barrier (BBB) Penetration | Reference |
| Quinazolinone Derivatives (Anticancer) | 427–502 | Acceptable | ≤ 10 | ≤ 5 | Good | - | nih.gov |
| 2,3-dihydroquinazolin-4(1H)-one Derivatives | - | - | - | - | High Probability | High Probability | lew.ro |
| Quinazolinone Derivatives (AKT Inhibitors) | - | - | - | - | Good | Good (+) | nih.gov |
| 3,4-Dihydro-3-methyl-2(1H)-quinazolinone Derivatives | < 500 | < 5 | < 10 | < 5 | - | - | arabjchem.org |
Table 2: Predicted Toxicity Profile of Selected Quinazolinone Derivatives
| Compound Series | AMES Toxicity | Carcinogenicity | Acute Oral Toxicity (LD50) | Notes | Reference |
| 2,3-dihydroquinazolin-4(1H)-one Derivatives | Predicted Non-Toxic | Predicted Non-Carcinogenic | - | *Nitro-substituted derivatives predicted to show AMES toxicity | lew.ro |
| Quinazolinone Derivatives (AKT Inhibitors) | - | Predicted Non-Carcinogenic | - | - | nih.gov |
| Quinazolinone Derivatives (Anticancer) | - | - | - | Lower toxicity against normal MRC-5 cell line | nih.gov |
Therapeutic Potential and Drug Discovery Pipeline of 3,4 Dihydroquinazolin 2 1h One Derivatives
Preclinical Efficacy Studies and In Vivo Models
Preclinical studies have been instrumental in elucidating the therapeutic potential of 3,4-dihydroquinazolin-2(1H)-one derivatives across various disease models. These investigations have provided crucial insights into their mechanisms of action and have paved the way for further development.
Derivatives of the this compound scaffold have demonstrated promising anticancer activities in a range of preclinical models. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the liver, breast, and prostate. nih.govnih.govmdpi.comnih.gov
For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have exhibited broad-spectrum cytotoxic effects against a panel of human cancer cell lines, such as colon, glioblastoma, breast, ovarian, lung, skin, prostate, neuroblastoma, and pancreas cancer cell lines. rsc.org One notable compound, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39), displayed potent growth inhibition, with activity below 50 nM against several of these cell lines. rsc.org The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, a critical process in cell division. rsc.orgnih.gov Specifically, compounds like 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64) and 2-(3-methoxystyryl)quinazolin-4(3H)-one (compound 65) have been shown to reduce microtubule formation. rsc.org
In vivo studies using xenograft models have further substantiated the anticancer potential of these derivatives. For example, a novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivative (compound 32) significantly inhibited the growth of HepG2 xenografts in nude mice when administered orally, without showing apparent toxicity. nih.gov This compound was found to disrupt microtubule networks, arrest the cell cycle at the G2/M phase, and induce apoptosis. nih.gov Similarly, other derivatives have shown efficacy in Dalton's lymphoma ascites (DLA) cell models in Swiss albino mice. ijpsonline.com
The table below summarizes the preclinical efficacy of selected this compound derivatives as anticancer agents.
| Compound | Cancer Cell Line(s) | In Vivo Model | Key Findings |
| CA1-e and CA1-g | HepG-2, A2780, MDA-MB-231 | Not specified | Potent anti-proliferative activity, with IC50 values of 22.76 and 22.94 μM against A2780 cells, respectively. nih.gov |
| Compound 15 | A549 (lung cancer) | A549/cisplatin xenografts | Superior tumor effect and attenuated systemic toxicity compared to cisplatin. nih.gov |
| Compound 29 | A549, PC-9, A431 | Not specified | Potent inhibition of EGFR and suppression of p-EGFR and p-AKT in lung cancer cells. nih.gov |
| Compound 32 | HepG2, U251, PANC-1, A549, A375 | HepG2 xenograft in nude mice | Strong broad-spectrum anticancer activity, inhibition of tubulin polymerization, and significant tumor growth inhibition. nih.gov |
| Compound 39 | HT29, U87, A2780, H460, BE2-C | Not specified | Sub-μM potency growth inhibition, with activity <50 nM against several cell lines. rsc.org |
| Compound 53 | MCF-7, HepG-2 | Not specified | IC50 values of 2.09 and 2.08 µM against MCF-7 and HepG-2 cell lines, respectively. nih.gov |
| C2 and C5 | PC3, DU145 (prostate cancer) | Not specified | Potent cytotoxicity (IC50 < 15 µM) and significant inhibition of cell adhesion and invasion. nih.gov |
The neuroprotective properties of this compound derivatives have been investigated, with a particular focus on their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov One of the key mechanisms explored is the inhibition of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters. nih.gov
Several 3,4-dihydroquinazoline derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), with some compounds exhibiting high selectivity for BChE over acetylcholinesterase (AChE). nih.gov For example, compounds 8b and 8d from one study were found to be highly active against BChE, with IC50 values of 45 nM and 62 nM, respectively. nih.gov Kinetic studies revealed that these compounds act as non-competitive or mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral sites of the enzyme. nih.gov
Furthermore, certain quinazolin-4-one derivatives have been designed as selective histone deacetylase 6 (HDAC6) inhibitors. bohrium.com Overexpression of HDAC6 has been linked to neurodegenerative disorders. bohrium.com One such derivative, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (compound 3f), was identified as a promising drug candidate that selectively inhibits HDAC6 and significantly improved learning-based performance in mice with β-amyloid-induced hippocampal lesions. bohrium.com
The table below highlights the preclinical findings for this compound derivatives in the context of neurodegenerative disorders.
| Compound | Target | In Vivo Model | Key Findings |
| Compound 8b | Butyrylcholinesterase (BChE) | Not specified | Potent BChE inhibitor with an IC50 value of 45 nM and 146-fold higher affinity for BChE over AChE. nih.gov |
| Compound 8d | Butyrylcholinesterase (BChE) | Not specified | Potent BChE inhibitor with an IC50 value of 62 nM and 161-fold higher affinity for BChE over AChE. nih.gov |
| Compound 3f | Histone Deacetylase 6 (HDAC6) | Mice with β-amyloid-induced hippocampal lesions | Selective HDAC6 inhibitor that significantly improved learning-based performance. bohrium.com |
| Compound 4b | Histone Deacetylase 6 (HDAC6) | Not specified | The most potent HDAC6 inhibitor in the series with an IC50 of 8 nM. bohrium.com |
The this compound scaffold has been a source of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govchemrxiv.org These compounds bind to a non-competitive site on the reverse transcriptase enzyme, leading to its inhibition.
One notable example is 6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one (L-738,372), which acts as a reversible inhibitor of HIV-1 RT with a Ki of 140 nM. nih.gov It has been shown to have synergistic effects when combined with nucleoside analogs like azidothymidine triphosphate. nih.gov Importantly, this compound is more potent against an azidothymidine-resistant form of the enzyme than the wild-type. nih.gov
Recent research has led to the discovery of new this compound derivatives with nanomolar antiviral activity against wild-type HIV-1 and various clinically relevant mutant strains. chemrxiv.org This highlights the ongoing potential of this chemical class in the development of new anti-HIV therapies. chemrxiv.org
The table below summarizes key preclinical data for this compound derivatives as antiviral agents.
| Compound | Target | In Vivo Model | Key Findings |
| L-738,372 | HIV-1 Reverse Transcriptase | Not specified | Reversible, non-competitive inhibitor with a Ki of 140 nM; synergistic with nucleoside analogs. nih.gov |
| Novel this compound NNRTIs | HIV-1 Reverse Transcriptase | Not specified | Nanomolar antiviral activity against wild-type HIV-1 and clinically relevant mutations. chemrxiv.org |
Derivatives of this compound have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govresearchgate.netnih.gov These compounds have been evaluated for their ability to reduce inflammation in models such as carrageenan-induced paw edema in rats and acetic acid-induced writhing in mice. nih.govresearchgate.net
For example, certain chalcone (B49325) derivatives of 2,3-dihydroquinazolin-4(1H)-one, such as compound 4c (bearing a 4-chlorophenyl group), have shown anti-inflammatory activity higher than celecoxib (B62257), a known anti-inflammatory drug. nih.gov This particular compound also exhibited an ulcerogenic index comparable to celecoxib, suggesting a potentially favorable gastrointestinal safety profile. nih.gov Another derivative, an N-phenyl pyrazole (B372694) bearing a 4-methoxy phenyl group (compound 5b), also displayed notable anti-inflammatory effects. nih.gov
The table below presents preclinical data for this compound derivatives as anti-inflammatory agents.
| Compound | In Vivo Model | Key Findings |
| Chalcone 4c (4-chlorophenyl derivative) | Carrageenan-induced edema, Acetic acid-induced writhing | Higher anti-inflammatory activity than celecoxib and a similar ulcerogenic index. nih.gov |
| N-phenyl pyrazole 5b (4-methoxy phenyl derivative) | Carrageenan-induced edema | Higher anti-inflammatory activity than celecoxib. nih.gov |
| Chalcone 4b (4-nitrophenyl derivative) | Acetic acid-induced writhing | Most active analgesic in the series. nih.gov |
The this compound scaffold has been a fruitful source for the development of novel antimicrobial and anti-parasitic agents. mdpi.combiomedpharmajournal.orgnih.gov Derivatives have shown activity against a range of bacteria, fungi, and parasites.
In the realm of antibacterial agents, various quinazolinone derivatives have demonstrated potent activity, sometimes exceeding that of standard drugs. mdpi.com For instance, a series of 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showing promise for the development of new antimicrobial drugs. nih.govresearchgate.net
With respect to anti-parasitic applications, quinazolin-2,4-dione derivatives have been investigated as potential inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (pfDHODH), an essential enzyme for the growth of the malaria parasite. nih.gov In silico molecular docking studies have identified compounds with high binding affinity for this target, suggesting their potential as antimalarial agents. nih.gov
The table below summarizes the preclinical findings for this compound derivatives in antimicrobial and anti-parasitic applications.
| Compound Class/Derivative | Target Organism(s) | Key Findings |
| 2,3,6-trisubstituted Quinazolin-4-one derivatives | S. aureus, S. pyogen, E. coli, P. aeruginosa, A. niger, C. albicans | Various derivatives showed excellent to good activity against different bacterial and fungal strains. biomedpharmajournal.org |
| 2-(substituted phenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives | Gram-positive and Gram-negative bacteria, Fungi | Considered promising candidates for the development of new antimicrobial drugs. nih.govresearchgate.net |
| Quinazolin-2,4-dione hybrid molecules | Plasmodium falciparum (malaria) | Compound 11 showed the highest binding affinity against pfDHODH in silico. nih.gov |
Challenges in Drug Development and Clinical Translation
Despite the promising preclinical data, the translation of this compound derivatives into clinical use is fraught with challenges. A significant hurdle is overcoming issues related to drug resistance, a common problem with many therapeutic agents. rsc.org While some derivatives show activity against resistant strains, the potential for new resistance mechanisms to emerge remains a concern.
Furthermore, optimizing the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), is crucial for their success as drugs. nih.gov Poor solubility and rapid metabolism can limit the bioavailability and efficacy of a compound. nih.gov For example, while the first-in-class FGFR4 inhibitor BLU9931 showed promise, its rapid metabolism in liver microsomes prevented it from entering clinical studies. nih.gov
Toxicity is another major challenge. While many preclinical studies report low toxicity for the tested derivatives, comprehensive safety and adverse effect profiles need to be established through rigorous toxicological studies before they can be considered for human trials. nih.govnih.gov For instance, the early quinazoline-based antifolate CB3717 was halted in clinical trials due to nephrotoxicity and other serious side effects. nih.gov
The complexity of the diseases being targeted, such as cancer and neurodegenerative disorders, also presents a significant challenge. nih.govrsc.org These diseases often involve multiple biological pathways, and a drug that targets a single molecule may not be sufficient. The "one drug, one target, one disease" approach is often inadequate for such complex conditions. rsc.org
Finally, the cost and time associated with drug development and clinical trials are substantial. Many promising compounds fail during these later stages of development due to a lack of efficacy, unforeseen toxicity, or other issues.
Addressing Antiviral Drug Resistance
The emergence of drug-resistant viral strains presents a significant challenge in antiviral therapy. The development of novel agents with different mechanisms of action is crucial to combat this issue. Derivatives of the quinazoline (B50416) scaffold have been investigated for their potential antiviral activities. mdpi.com
Research into 2-aminoquinazolin-4(3H)-one derivatives has identified compounds with potent inhibitory effects against coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov Specifically, compounds like 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one have demonstrated significant anti-SARS-CoV-2 and anti-MERS-CoV activities with no observed cytotoxicity at effective concentrations. nih.gov Further optimization of a 2-aminoquinazolin-4-(3H)-one derivative led to a compound with potent antiviral activity against SARS-CoV-2 (IC50 = 0.23 μM) and no cytotoxicity. nih.gov These findings suggest that the quinazolinone core can serve as a template for designing new antiviral agents that may be effective against resistant viral strains.
A series of 2,4-disubstituted quinazoline derivatives containing various amide groups have also been synthesized and evaluated for their anti-influenza virus activity. mdpi.com Additionally, certain quinazoline derivatives have shown noteworthy activity against the Hepatitis C Virus (HCV) NS3-4A protease, an essential enzyme for viral replication. mdpi.comgoogle.com The exploration of diverse substitution patterns on the quinazoline ring system offers a promising avenue for the discovery of next-generation antiviral drugs that can overcome existing resistance mechanisms. mdpi.comgoogle.com
Mitigating Potential Toxicity Concerns
While the quinazoline scaffold is a component of several clinically approved drugs, potential toxicity is a critical aspect that requires careful consideration during drug development. nih.gov A significant strategy to mitigate toxicity involves the design of derivatives that lack functionalities known to cause adverse effects. researchgate.net
In the context of anticancer drug design, studies have shown that certain this compound derivatives exhibit selective cytotoxicity towards tumor cell lines while showing low toxicity to normal cells. nih.gov For instance, a series of synthesized dihydroquinazoline-2(1H)-one derivatives displayed inhibitory effects on HepG-2, A2780, and MDA-MB-231 cancer cell lines, with IC50 values for the most potent compounds in the micromolar range, which were significantly lower than their IC50 values against normal cells. nih.gov
Another approach to reduce toxicity is the use of in vivo models, such as zebrafish embryos, during the early stages of drug screening. nih.gov This allows for the preliminary assessment of potential toxicities and off-target effects of quinazoline derivatives in a whole-animal system. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are valuable tools to pre-emptively identify compounds with potentially unfavorable toxicity profiles, guiding the synthesis of safer analogues. researchgate.netnih.gov For example, a study on quinazolin-4-one derivatives designed as glucokinase activators utilized in-silico ADMET prediction to ensure the synthesized compounds were likely to be orally active and possess a good safety profile. researchgate.net
Exploration of Prodrug Strategies for Enhanced Therapeutic Profiles
Prodrug strategies are a well-established approach in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients, thereby enhancing their therapeutic efficacy and reducing side effects. nih.govnih.gov This involves chemically modifying the parent drug into an inactive form that, after administration, is converted into the active drug through enzymatic or chemical transformation within the body. nih.gov
For quinazoline-based compounds, prodrug approaches can be employed to overcome challenges such as poor solubility, limited permeability, and metabolic instability. nih.gov The primary goal of a prodrug is to mask the active medicinal agent to improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov
One common prodrug strategy involves the attachment of a promoiety to the active drug molecule. This can enhance water solubility for parenteral administration or increase lipid solubility for better membrane permeability. nih.gov For instance, a double-prodrug strategy was successfully used for dabigatran (B194492) etexilate to improve its oral bioavailability. nih.gov
Furthermore, stimuli-responsive prodrugs are being developed to achieve targeted drug release. frontiersin.org These prodrugs are designed to be activated by specific stimuli prevalent in the target microenvironment, such as changes in pH, enzyme levels, or redox potential. nih.govrsc.org For example, the higher levels of reactive oxygen species (ROS) in tumor tissues can be exploited to trigger the release of an active anticancer drug from a ROS-sensitive prodrug, thereby increasing its concentration at the site of action and minimizing systemic toxicity. rsc.org
While specific examples of prodrugs for this compound are not extensively detailed in the provided search results, the general principles of prodrug design are highly applicable to this class of compounds to address any identified liabilities in their therapeutic profiles. nih.govnih.gov
Future Directions and Research Horizons for 3,4 Dihydroquinazolin 2 1h One
Continuous Development of Novel and Efficient Synthetic Pathways
The evolution of synthetic strategies for 3,4-dihydroquinazolin-2(1H)-one and its derivatives is moving towards greater efficiency, atom economy, and environmental sustainability. rsc.org While classical methods involving the cyclocondensation of an anthranilamide and an aldehyde are well-established, future research will focus on innovative one-pot, multi-component reactions (MCRs) and the use of novel catalytic systems. nih.govrsc.org
Recent advancements include the development of highly efficient one-pot, three-component assembly reactions that allow for the creation of diverse derivatives under mild, metal-free conditions. acs.org These methods often involve the domino formation of multiple C–N bonds in a single operation, significantly simplifying the synthetic process. acs.org For example, a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives has been shown to be a straightforward route to diversely substituted 3,4-dihydroquinazolines. acs.org
Solid-phase synthesis (SPS) is another promising frontier, enabling the rapid generation of combinatorial libraries of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov This approach facilitates the systematic exploration of structure-activity relationships (SAR) by allowing for the introduction of a wide range of substituents. nih.gov Other novel strategies being explored include:
[5+1] Annulation Reactions: A method involving the reaction between in situ generated aza‐o‐quinone methides and primary amines has been developed for the efficient synthesis of 3,4‐dihydroquinazolin‐2(1H)‐one derivatives. researchgate.net
Novel Catalysts: Research is ongoing into the use of various catalysts to improve reaction yields and conditions. These include inorganic solid acids like cerium (IV) sulfate (B86663) tetrahydrate, copper on carbon nanotubes, and various sulfonic acid-based catalysts. rsc.orgijarsct.co.in Microwave-assisted synthesis has also proven to be a robust and expedient approach. nih.gov
Green Chemistry Approaches: The use of greener media, such as PEG-400, and reusable catalysts like scandium triflate, aligns with the increasing demand for environmentally benign synthetic protocols. ijarsct.co.in
These advanced synthetic methodologies are crucial for generating the molecular diversity needed to explore new biological targets and optimize lead compounds.
Discovery and Validation of New Biological Targets and Pathways
While the anticancer properties of dihydroquinazolinones are widely studied, future research is set to broaden their therapeutic scope by identifying and validating novel molecular targets. nih.govmdpi.com The scaffold's ability to interact with a wide range of biological receptors makes it a fertile ground for drug discovery in various disease areas. nih.gov
Oncology: Beyond established targets like EGFR, researchers are investigating other key players in cancer progression. mdpi.com
Tubulin Polymerization: Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been identified as broad-spectrum cytotoxic agents that inhibit tubulin polymerization, a critical process in cell division. nih.govrsc.org Molecular modeling suggests these compounds interact with the colchicine (B1669291) binding pocket of tubulin. nih.gov
Kinase Inhibition: The scaffold is being explored for its potential to inhibit various kinases involved in cancer signaling. Targets include Cyclin-Dependent Kinase 5 (CDK5), p38alpha Mitogen-Activated Protein Kinase, and Activin A Receptor Type 1 (ACVR1/ALK2). nih.govconnectjournals.com
Other Cancer-Related Pathways: Dihydroquinazolinone derivatives are being investigated as inhibitors of lactate (B86563) dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), which are implicated in the metabolic and inflammatory aspects of cancer. mdpi.com Bioinformatics predictions also point towards potential targets like ERBB2, SRC, TNF receptor, and AKT1. nih.gov
Beyond Oncology: The pharmacological potential of this scaffold extends to other significant pathologies.
Neurodegenerative Diseases: Deregulation of CDK5 is linked to neurodegenerative disorders like Alzheimer's disease. 3,4-Dihydroquinazolin-2(1H)-ones have been designed as potent CDK5 inhibitors, highlighting their potential in this area. nih.gov
Thromboembolic Diseases: Novel 2,3-dihydroquinazolin-4(1H)-one derivatives have been developed as highly potent and selective inhibitors of coagulation factor Xa (fXa), a key target for modern anticoagulants. nih.gov
Ion Channel Modulation: The Transient Receptor Potential Melastatin 2 (TRPM2) channel, a sensor for reactive oxygen species (ROS) involved in inflammation and cell death, has been identified as a target. bohrium.com Additionally, certain derivatives have shown activity as selective T-type Ca2+ channel blockers. researchgate.net
Metabolic Disorders: Some derivatives have been evaluated as α-amylase inhibitors, suggesting a potential role in managing diabetes. arabjchem.org
The following table summarizes some of the novel biological targets being explored for dihydroquinazolinone derivatives.
| Target Class | Specific Target | Therapeutic Area | Reference |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Cancer | nih.govrsc.org |
| Kinases | CDK5 | Neurodegenerative Diseases | nih.gov |
| Kinases | p38alpha, ACVR1 (ALK2) | Cancer | connectjournals.com |
| Kinases | PI3K, SRC, AKT1 | Cancer | nih.govmdpi.com |
| Enzymes | Factor Xa (fXa) | Thromboembolic Diseases | nih.gov |
| Enzymes | LDHA, COX-2 | Cancer, Inflammation | mdpi.com |
| Enzymes | α-amylase | Diabetes | arabjchem.org |
| Ion Channels | TRPM2 | Inflammation, Neurodegeneration | bohrium.com |
| Ion Channels | T-type Ca2+ Channels | Various | researchgate.net |
| Receptors | TNF Receptor | Cancer | nih.gov |
Advancements in Structure-Based Drug Design and De Novo Design
Future research will increasingly rely on computational methods to guide the rational design of more potent and selective this compound derivatives. Structure-based drug design (SBDD) and de novo design approaches are becoming indispensable tools in modern medicinal chemistry.
By utilizing co-crystallographic data, researchers can design novel series of inhibitors with improved binding affinity and specificity. For instance, the crystal structure of a related acyclic urea (B33335) inhibitor bound to CDK2 was used to design a novel series of 3,4-dihydroquinazolin-2(1H)-ones as CDK5 inhibitors. nih.gov Similarly, molecular docking studies have been instrumental in identifying and optimizing compounds that bind to the colchicine pocket of tubulin, the active site of factor Xa, and various kinases like p38alpha and ACVR1. nih.govconnectjournals.comnih.gov
Virtual screening techniques are also accelerating the discovery process. A 3D similarity-based virtual screening approach successfully identified a 2,3-dihydroquinazolin-4(1H)-one derivative as a novel inhibitor of the TRPM2 channel, demonstrating the power of in silico methods to find new leads. bohrium.com
The future in this area will involve:
Integrated Computational-Synthetic Approaches: A seamless loop of computational design, chemical synthesis, and biological testing will allow for rapid lead optimization.
De Novo Design Algorithms: Advanced algorithms will be used to generate entirely new molecular structures tailored to the specific binding pockets of targets, potentially leading to compounds with novel modes of action.
Predictive Modeling: The use of machine learning and AI to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for designing drug candidates with better clinical potential from the outset. nih.gov
Prospects for Clinical Translation and Pharmacological Application Expansion
The ultimate goal of research into this compound is the translation of promising laboratory findings into effective clinical therapies. The "privileged scaffold" status of this compound class provides a strong foundation for developing new drugs. nih.govrsc.org
The path to clinical application requires rigorous preclinical and clinical evaluation. Promising compounds, such as the factor Xa inhibitor 8e , have already demonstrated excellent in vivo antithrombotic activity in rat models with a favorable safety profile compared to existing drugs. nih.gov Similarly, certain cytotoxic derivatives have shown potent growth inhibition in various human cancer cell lines with low toxicity to normal cells, indicating clinical potential. nih.gov
Future prospects for clinical translation will depend on:
Rigorous Preclinical Studies: In-depth evaluation of pharmacokinetics (PK), pharmacodynamics (PD), and toxicology in animal models to select the best candidates for human trials.
Biomarker-Guided Therapy: For anticancer applications, identifying biomarkers to select patient populations most likely to respond to a specific dihydroquinazolinone-based drug will be critical for successful clinical trials.
Expansion into New Therapeutic Areas: As new biological targets are validated (e.g., in inflammation, neurodegeneration, and metabolic diseases), the pharmacological applications of this scaffold will expand, opening up new avenues for clinical development.
ADMET Optimization: Early-stage prediction and optimization of ADMET properties will be essential to reduce the high attrition rates in drug development and improve the chances of clinical success. nih.govmdpi.com
The continued exploration of the this compound scaffold, driven by innovations in synthesis and drug design, holds significant promise for delivering the next generation of therapies for a wide range of human diseases.
Q & A
Q. What are the primary synthetic routes for 3,4-dihydroquinazolin-2(1H)-one, and how do reaction conditions influence yield?
The compound is commonly synthesized via two approaches:
- Cyclization of 2-aminobenzylamine with formic acid derivatives under reflux, yielding 60–90% efficiency .
- Reduction of quinazolin-2,4(1H,3H)-dione using LiAlH4 or borane in an inert atmosphere to prevent oxidation .
Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 20 minutes) and improves yields (up to 95%) compared to conventional thermal methods . Green solvents like 2-methyltetrahydrofuran enhance sustainability .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
Key characterization techniques include:
- 1H/13C NMR : Identifies protons and carbons in the fused ring system (e.g., methylene protons at δ ~4.5 ppm) .
- X-ray diffraction : Validates crystal structures, as seen in bromodomain complex studies (PDB ID: 4DON) .
- Elemental analysis and HRMS : Ensures molecular formula accuracy (e.g., C8H8N2O, MW 148.16 g/mol) .
Q. What are the core biological activities of this compound, and what assays are used to evaluate them?
- Antimicrobial : Tested via microbial growth inhibition assays. The compound disrupts microbial membranes via ion-channel pore formation and ROS induction .
- Anticancer : Assessed using cell viability assays (e.g., MTT). Derivatives like CA1-e show IC50 values of 22.76 µM against ovarian cancer (A2780) cells .
- Enzyme inhibition : MAO inhibition is quantified via fluorometric assays using kynuramine as a substrate .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at N1/C6) impact biological activity?
- Anticancer SAR :
- Cyclopentenyl groups enhance dual D2/5-HT1A receptor binding (e.g., derivatives related to adoprazine) .
- Chloro or trifluoromethyl groups at C6 improve anti-leishmanial activity (IC50 < 40 µM) .
- Sulfamoyloxy/methoxy substitutions increase solubility and kinase inhibition (e.g., CDK5 inhibitors for neurodegenerative diseases) .
Q. What mechanistic insights explain the compound’s dual role in DNA damage and repair pathways?
- PARP suppression : The compound inhibits poly(ADP-ribose) (PAR) formation, sensitizing cancer cells to chemotherapy .
- DNA repair interference : It enhances γH2AX aggregation (a DNA damage marker) and inhibits NEIL2, a base excision repair enzyme .
Q. How can computational methods optimize the design of quinazolinone-based inhibitors?
Q. What experimental strategies address contradictory data in MAO inhibition studies?
- Isoform specificity : Derivatives like 6b (MAO-A IC50 = 7.43 µM) show selectivity over MAO-B, while 5c lacks specificity .
- Structural tuning : Cinnamoyl-substituted derivatives (6g, 6h) enhance MAO-A inhibition, whereas dihydroquinazolin-diones (8a–f) are inactive .
Q. How are eco-friendly synthesis methods applied to quinazolinone derivatives?
- PEG-400 solvent : Enables stereoselective synthesis of multisubstituted derivatives at room temperature with 68–86% yields .
- Continuous flow reactors : Improve scalability and reduce waste in industrial settings .
Key Recommendations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
